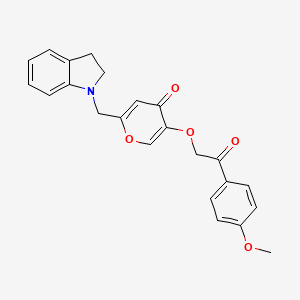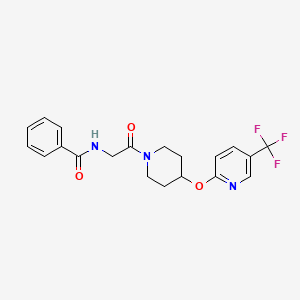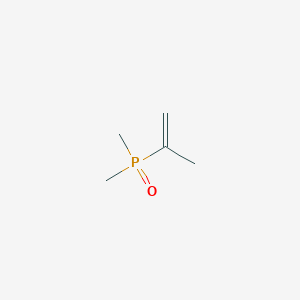
2-Dimethylphosphorylprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dimethylphosphorylprop-1-ene is a useful research compound. Its molecular formula is C5H11OP and its molecular weight is 118.116. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mechanism of Enzymatic Reactions
- Enolase, a crucial enzyme in glycolysis, catalyzes the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate. Studies on enolase provide insights into the structural and functional aspects of enzymatic mechanisms, potentially offering a context for understanding how similar compounds like 2-Dimethylphosphorylprop-1-ene could interact within biological systems (Zhang et al., 1997).
Intermolecular Hydrogen Bonding
- The study on 2,2-dimethylbutynoic acid with a pyridone terminus illustrates the significance of intermolecular hydrogen bonding in molecular recognition and dimer formation. Such research sheds light on how this compound might engage in hydrogen bonding and its potential applications in designing new molecular structures or catalysis processes (Wash et al., 1997).
Phosphonic Systems and Molecular Structure
- Research on dimethyl 2-hydroxy-3-benzoylpropylphosphonate reveals the effects of strong intramolecular interactions and the potential for creating dimeric arrangements through hydrogen bonding. This highlights the structural and reactivity significance of phosphorus-containing compounds, offering parallels to the study and application of this compound (Bourne et al., 1995).
Supramolecular Polymers
- The development of supramolecular polymers from linear telechelic siloxanes with quadruple hydrogen-bonded units demonstrates the potential of using specific functional groups to create novel polymeric materials. Such research can inform the use of this compound in developing new materials with unique properties (Hirschberg et al., 1999).
Synthesis of Phospholipids
- The application of dimethylphosphoryl chloride for the synthesis of phospholipids demonstrates the versatility of phosphorus-containing compounds in synthesizing biologically relevant molecules. This suggests potential routes for synthesizing related compounds or derivatives of this compound for use in biochemistry and pharmaceuticals (Bittman et al., 1984).
Propiedades
IUPAC Name |
2-dimethylphosphorylprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11OP/c1-5(2)7(3,4)6/h1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASISMJQUGVHJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2518103.png)
![1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2518104.png)
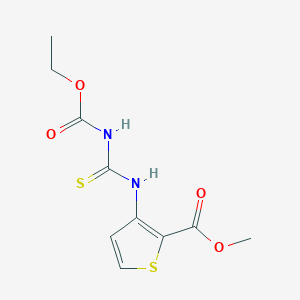

![2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2518114.png)
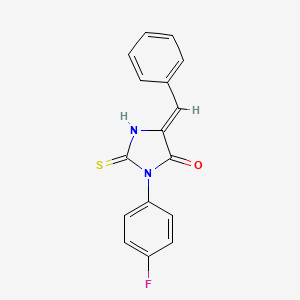
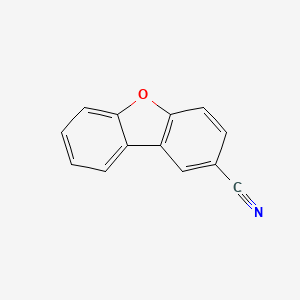
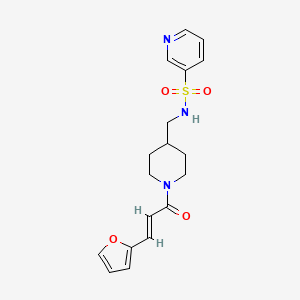
![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)


![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2518124.png)
